

Application Notes and Protocols: 7-Bromo-1-Chloroisoquinoline in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **7-Bromo-1-Chloroisoquinoline**

Cat. No.: **B1277138**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **7-Bromo-1-Chloroisoquinoline** as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the development of Rho-kinase (ROCK) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.

Introduction

7-Bromo-1-Chloroisoquinoline is a versatile heterocyclic building block that has gained significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 1-position and a bromine atom at the 7-position, allows for selective and sequential functionalization. This dual reactivity makes it an ideal starting material for the synthesis of complex molecular architectures, most notably demonstrated in the synthesis of the potent Rho-kinase inhibitor, Ripasudil.

Physicochemical Properties of 7-Bromo-1-Chloroisoquinoline

A summary of the key physicochemical properties of **7-Bromo-1-Chloroisoquinoline** is provided in the table below.

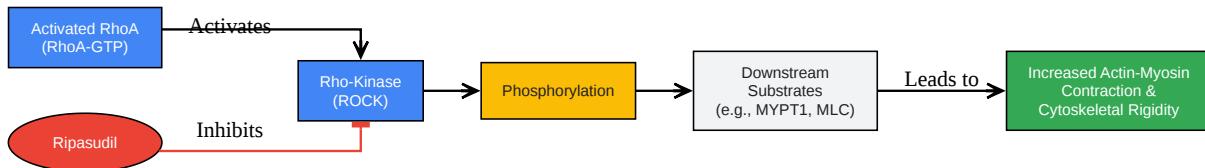
Property	Value	Reference
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2]
Molecular Weight	242.50 g/mol	[1] [2]
Appearance	Cream or yellow crystalline powder	[2]
Melting Point	121-126 °C	[3]
CAS Number	215453-51-3	[1] [4]
Purity (Assay)	>96.0% (GC/HPLC)	[2]

Application in the Synthesis of Ripasudil (Glanatec®)

7-Bromo-1-Chloroisoquinoline is a crucial intermediate in the synthesis of Ripasudil, a selective ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[\[1\]](#) Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[\[5\]](#)

Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Ripasudil

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Dysregulation of this pathway is associated with the pathophysiology of several diseases. Ripasudil acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream substrates and leading to smooth muscle relaxation.[\[6\]](#)

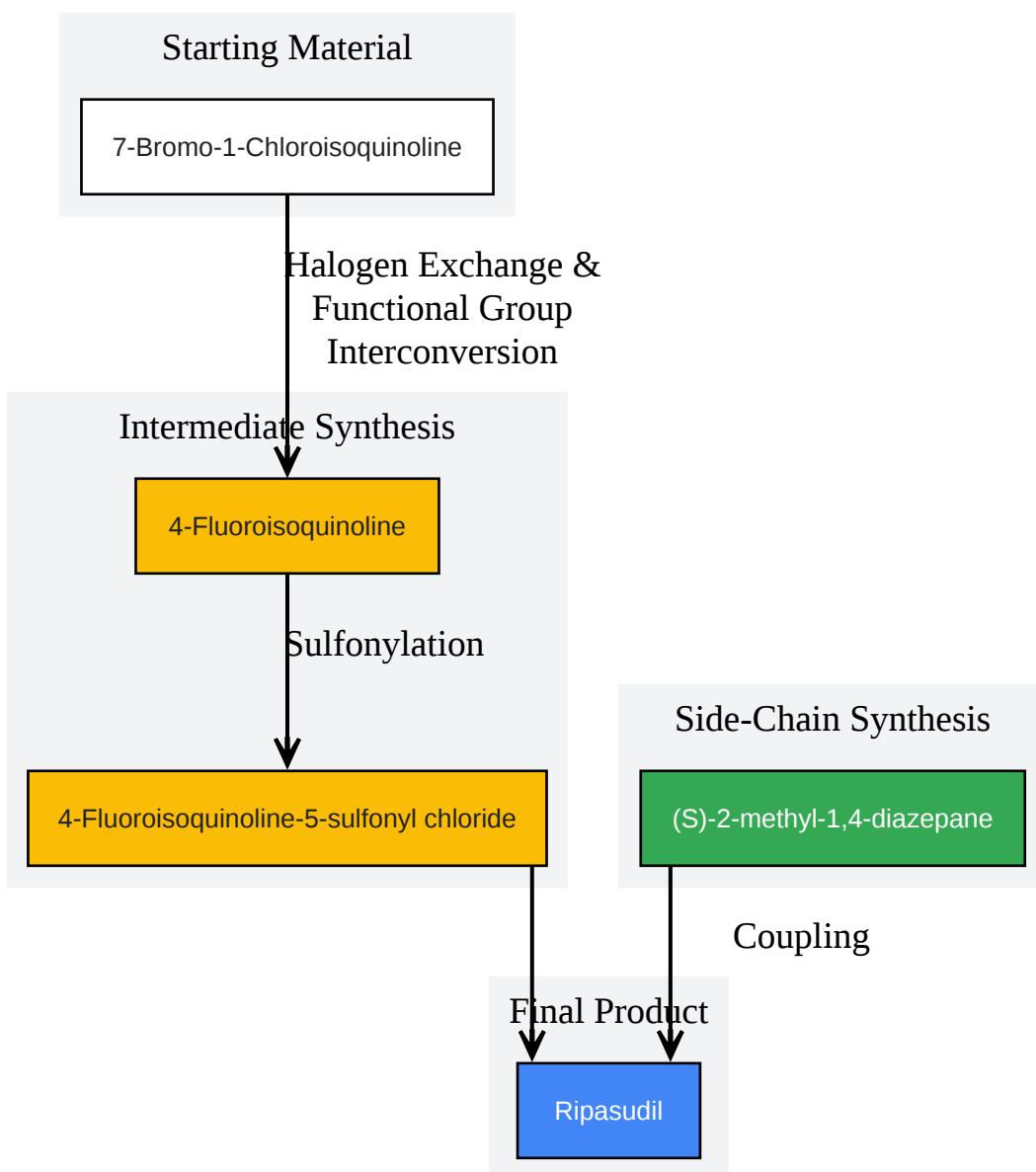


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Diagram 1: Rho-Kinase (ROCK) signaling pathway and its inhibition by Ripasudil.

Synthetic Workflow for Ripasudil from 7-Bromo-1-Chloroisoquinoline

The overall synthetic strategy to obtain Ripasudil from **7-Bromo-1-Chloroisoquinoline** involves a multi-step process. The key transformations include the conversion to a 4-fluoro-isoquinoline derivative, subsequent sulfonylation, and final coupling with the chiral diazepine side chain.



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Diagram 2: General synthetic workflow for Ripasudil starting from **7-Bromo-1-Chloroisoquinoline**.

Experimental Protocols

Synthesis of 7-Bromo-1-Chloroisoquinoline

This protocol describes the synthesis of the title compound from 7-bromo-1-hydroxyisoquinoline.

Materials:

- 7-bromo-1-hydroxyisoquinoline
- Phosphorus oxychloride (POCl_3)
- Ice/water
- Aqueous ammonia

Procedure:

- To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.
- Heat the mixture to 100°C for 90 minutes with rapid stirring.
- After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).
- Adjust the pH to 8 by the dropwise addition of aqueous ammonia.
- Collect the resulting precipitate by filtration and wash with cold water.
- Dry the solid under reduced pressure at 45°C for 12 hours to yield **7-Bromo-1-Chloroisoquinoline**.

Quantitative Data:

Parameter	Value
Yield	13.86 g (crude, noted as 115% likely due to impurities or solvent)
Appearance	Beige solid
¹ H NMR (DMSO-d ₆)	δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H)
HPLC Purity	96%
LCMS (m/z)	242, 244, 246

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride (Key Ripasudil Intermediate)

This protocol outlines a one-pot synthesis of a key intermediate for Ripasudil, starting from 4-fluoroisoquinoline sulfate.[\[6\]](#)

Materials:

- 4-fluoroisoquinoline sulfate
- Liquid sulfur trioxide (SO₃)
- Thionyl chloride (SOCl₂)
- Methylene chloride (CH₂Cl₂)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- 4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

- Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.[6]
- Chlorination: Add thionyl chloride to the reaction mixture at 30°C, then heat to 70°C and stir for 4 hours.[6]
- Quench: Cool the reaction mixture to 20°C and slowly add it to a mixture of ice and methylene chloride, maintaining the temperature below 5°C.[6]
- Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with methylene chloride. [6]
- Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]
- Precipitation: Add 4N HCl/EtOAc to the filtrate at 18-21°C and stir for one hour to precipitate the hydrochloride salt.[6]
- Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]

Quantitative Data from a Representative Large-Scale Synthesis:[6]

Parameter	Value
Starting Material (4-fluoroisoquinoline sulfate)	68.8 kg (280 mol)
Yield (4-fluoroisoquinoline-5-sulfonyl chloride HCl)	78.8 kg
Purity (HPLC)	>99.5%
Isomer Ratio (5-sulfonyl vs. 8-sulfonyl)	99.64 : 0.36

Synthesis of Ripasudil (Final Coupling Step)

The final step in the synthesis of Ripasudil involves the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with (S)-2-methyl-1,4-diazepane. While a detailed, publicly available protocol for this specific reaction is limited, it follows a standard nucleophilic substitution reaction of a sulfonyl chloride with a secondary amine.

General Procedure (Inferred from Patent Literature):

- Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.
- Cool the solution in an ice bath.
- Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride in the same solvent dropwise to the cooled solution of the diazepine.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
- Purify the crude product by column chromatography or recrystallization to afford Ripasudil.

Structure-Activity Relationship (SAR) and Biological Activity

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.^[7] The development of Ripasudil from its predecessor, Fasudil, highlights key structural modifications that enhance potency and selectivity.

Key SAR Observations:

- Fluorine at C4: The introduction of a fluorine atom at the 4-position of the isoquinoline ring significantly improves the pharmacological action compared to Fasudil.^[1]

- Chiral Methyl Group: The (S)-configuration of the methyl group at the 2-position of the 1,4-diazepane ring is crucial for the characteristic effect of Ripasudil.[1]

Quantitative Biological Data:

Compound	Target	Assay	Value	Reference
Ripasudil	ROCK1	IC ₅₀	51 nM	[8]
Ripasudil	ROCK2	IC ₅₀	19 nM	[8]
H-1152P	Rho-kinase	K _i	1.6 nM	[9][10]
H-1152P	Protein Kinase A	K _i	630 nM	[9]
H-1152P	Protein Kinase C	K _i	9270 nM	[9]

Conclusion

7-Bromo-1-Chloroisoquinoline serves as a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of Rho-kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and synthesis of novel therapeutic agents. The strategic functionalization of the isoquinoline core, guided by an understanding of structure-activity relationships, continues to be a promising approach for targeting a range of diseases.

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